Mechanistic Partitioning in Aqueous Alkali: SNi Dominance vs. Elimination Dominance
In 2 M NaOH(aq), 4-chlorobutan-2-ol overwhelmingly favours intramolecular nucleophilic substitution (SNi, 74% of total products), with bimolecular substitution (SN2, 12%) and 1,4-elimination (11%) as minor pathways. In contrast, the isomeric 3-chloro-1-butanol undergoes predominantly 1,4-elimination (72%) and 1,2-elimination (25%), with substitution nearly absent (SNi 2%, SN2 1%) . This mechanistic inversion is critical for designing cyclisation vs. olefination protocols.
| Evidence Dimension | Product distribution in aqueous NaOH |
|---|---|
| Target Compound Data | SNi 74%, SN2 12%, 1,4-elimination 11% |
| Comparator Or Baseline | 3-Chloro-1-butanol: 1,4-elimination 72%, 1,2-elimination 25%, SNi 2%, SN2 1% |
| Quantified Difference | SNi: 74% vs. 2%; Elimination: 11% vs. 97% |
| Conditions | 2 M NaOH(aq), 25 °C; product distribution determined by GC and NMR |
Why This Matters
A user requiring selective oxetane formation through SNi must use 4-chlorobutan-2-ol; 3-chloro-1-butanol would deliver primarily olefins, rendering it useless for this purpose.
